2-((3-Iodopropin-2-yl)oxy)ethanol
Description
2-((3-Iodopropin-2-yl)oxy)ethanol, systematically named Ethanol, 2-[(1-ethyl-3-iodo-1-methyl-2-propynyl)oxy]- (CAS 88692-66-4), is an organoiodine compound with the molecular formula C₈H₁₃IO₂ and a molar mass of 268.09 g/mol . The structure features a propargyl ether backbone substituted with iodine at the 3-position, an ethyl group at the 1-position, and a methyl group at the 1′-position. This configuration imparts unique reactivity, particularly in substitution reactions or applications requiring heavy atom incorporation (e.g., radiopharmaceuticals or contrast agents).
Properties
CAS No. |
57006-76-5 |
|---|---|
Molecular Formula |
C5H7IO2 |
Molecular Weight |
226.01 g/mol |
IUPAC Name |
2-(3-iodoprop-2-ynoxy)ethanol |
InChI |
InChI=1S/C5H7IO2/c6-2-1-4-8-5-3-7/h7H,3-5H2 |
InChI Key |
OOTSVQHUKFSBSM-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC#CI)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)
- Structure: Contains a bulky 4-(1,1,3,3-tetramethylbutyl)phenoxy group linked via two ethoxy units to ethanol.
- Functional Groups: Phenolic ether, ethoxy chains, and a highly branched alkyl substituent.
- Properties: The steric hindrance from the tetramethylbutyl group likely reduces solubility in water but enhances compatibility with hydrophobic matrices. Its large molecular size suggests applications as a nonionic surfactant or stabilizer in polymer formulations .
- Key Difference : Unlike the iodine-substituted target compound, this molecule lacks electrophilic sites but excels in steric stabilization due to its bulky aromatic group.
2-[2-(3-Aminopropoxy)ethoxy]ethanol
- Structure: Features a primary amine (-NH₂) at the terminal end of a propoxy-ethoxy-ethanol chain.
- Functional Groups: Amino, ether, and hydroxyl groups.
- Its lower molar mass (~163.21 g/mol inferred from structure) compared to the target compound (268.09 g/mol) may enhance diffusion rates in biological or polymeric matrices .
- Key Difference : The absence of iodine limits utility in halogen-specific reactions but broadens biocompatibility for pharmaceutical applications.
2-(2H-Benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]phenol (UV-329, CAS 3147-75-9)
- Structure: Combines a benzotriazole UV-absorbing moiety with a 2-ethylhexyl ether and phenolic hydroxyl group.
- Functional Groups: Benzotriazole, phenolic -OH, and branched alkyl ether.
- Properties: High molar mass (339.43 g/mol) and crystalline structure (melting point 84–88°C) make it a stable UV absorber in plastics and coatings. Solubility in organic solvents like ethanol aligns with industrial processing needs .
- Key Difference : Unlike the target compound’s iodine-dependent reactivity, UV-329’s benzotriazole group enables UV light absorption via π-conjugation, prioritizing photostability over chemical reactivity.
Data Table: Comparative Analysis
*Inferred from structural analysis due to incomplete data in evidence.
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